molecular formula C16H12ClN3 B13154119 4-(chloromethyl)-3,5-dipyridin-3-ylpyridine

4-(chloromethyl)-3,5-dipyridin-3-ylpyridine

Cat. No.: B13154119
M. Wt: 281.74 g/mol
InChI Key: MQNDBBNGGGXJNP-UHFFFAOYSA-N
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Description

4-(chloromethyl)-3,5-dipyridin-3-ylpyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group attached to a pyridine ring, which is further substituted with two additional pyridine rings at the 3 and 5 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-3,5-dipyridin-3-ylpyridine typically involves the chloromethylation of a pyridine derivative. One common method is the reaction of a pyridine compound with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This reaction proceeds through the formation of an intermediate chloromethyl ether, which then undergoes nucleophilic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-3,5-dipyridin-3-ylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the pyridine rings can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

4-(chloromethyl)-3,5-dipyridin-3-ylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-3,5-dipyridin-3-ylpyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This compound can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)pyridine
  • 3,5-dipyridin-3-ylpyridine
  • 4-(bromomethyl)-3,5-dipyridin-3-ylpyridine

Uniqueness

4-(chloromethyl)-3,5-dipyridin-3-ylpyridine is unique due to the presence of both a chloromethyl group and multiple pyridine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12ClN3

Molecular Weight

281.74 g/mol

IUPAC Name

4-(chloromethyl)-3,5-dipyridin-3-ylpyridine

InChI

InChI=1S/C16H12ClN3/c17-7-14-15(12-3-1-5-18-8-12)10-20-11-16(14)13-4-2-6-19-9-13/h1-6,8-11H,7H2

InChI Key

MQNDBBNGGGXJNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2CCl)C3=CN=CC=C3

Origin of Product

United States

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